molecular formula C10H17F3N2O2 B2795968 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid CAS No. 1281219-18-8

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid

Cat. No.: B2795968
CAS No.: 1281219-18-8
M. Wt: 254.253
InChI Key: GVVZOOZCAQSFNU-UHFFFAOYSA-N
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Description

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid is a chemical compound characterized by the presence of a trifluoroethyl group attached to a piperazine ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid typically involves the reaction of piperazine derivatives with trifluoroethyl-containing reagents. One common method includes the alkylation of piperazine with 2,2,2-trifluoroethyl bromide, followed by subsequent reactions to introduce the butanoic acid group. The reaction conditions often involve the use of organic solvents such as acetonitrile or ethanol, and catalysts like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the trifluoroethyl group or other functional groups within the molecule.

    Substitution: The piperazine ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the piperazine ring.

Scientific Research Applications

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine ring provides a scaffold for further modifications. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid: Similar in structure but with an acetic acid moiety instead of butanoic acid.

    2,2,2-Trifluoroethyl acrylate: Contains the trifluoroethyl group but differs in the rest of the structure.

Uniqueness

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid is unique due to the combination of the trifluoroethyl group and the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-2-8(9(16)17)15-5-3-14(4-6-15)7-10(11,12)13/h8H,2-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVZOOZCAQSFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCN(CC1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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